4-(Fluorosulfonyl)-3-methoxybenzoic acid

Descripción general

Descripción

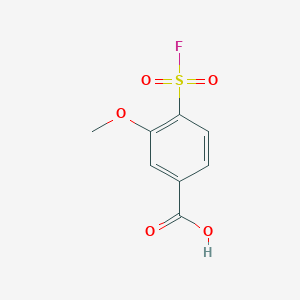

4-(Fluorosulfonyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, with a methoxy substituent at the meta position

Métodos De Preparación

The synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and the ability to produce sulfonyl fluorides under mild conditions . Industrial production methods often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF to achieve the desired fluorosulfonylation .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluorosulfonyl Group

The fluorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is critical for covalent modification in biochemical applications:

-

Reaction with Amines :

In the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine), the carboxylic acid group is activated, enabling amide bond formation. Simultaneously, the fluorosulfonyl group reacts with nucleophilic residues (e.g., lysine or tyrosine in proteins) .

| Substrate | Nucleophile | Conditions | Product | Application |

|---|---|---|---|---|

| 4-(Fluorosulfonyl)-3-methoxybenzoic acid | Amines | HATU, DIPEA, DMF, rt, 12h | Amide conjugate + –SO₂–NHR | Covalent protein labeling |

-

Reaction with Thiols :

The –SO₂F group reacts with thiols (–SH) to form stable sulfonamide bonds. This reaction is exploited in bioconjugation and drug design .

Hydrolysis Reactions

The fluorosulfonyl group hydrolyzes under basic or aqueous conditions to yield sulfonic acid derivatives:

-

Base-Mediated Hydrolysis :

In NaOH (1–2M), the compound forms 4-sulfonyl-3-methoxybenzoic acid. The reaction proceeds via nucleophilic attack by hydroxide ions .

| Conditions | Reagents | Time | Product | Yield |

|---|---|---|---|---|

| Aqueous NaOH (pH 12) | 1M NaOH, 60°C | 4h | 4-Sulfonyl-3-methoxybenzoic acid | >85% |

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid undergoes typical acid-derived reactions:

-

Esterification :

Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form methyl esters. -

Amidation :

Reacts with amines via carbodiimide coupling (e.g., EDC/HOBt) to generate amides .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6h | Methyl 4-(fluorosulfonyl)-3-methoxybenzoate | 89% |

| Amidation | HATU, DIPEA, DMF | Room temp, 12h | Amide derivatives | 70–85% |

Decarboxylation Under High-Temperature Conditions

At temperatures >200°C, the carboxylic acid group undergoes decarboxylation, releasing CO₂ and forming 4-(fluorosulfonyl)-3-methoxybenzene .

Interaction with Biological Macromolecules

The fluorosulfonyl group reacts with nucleophilic residues in proteins (e.g., lysine, tyrosine):

-

Mechanism :

Covalent binding occurs via nucleophilic aromatic substitution at the fluorosulfonyl group . -

Example :

In rat liver glutathione S-transferase, the compound forms a covalent adduct with Tyr115, inhibiting enzyme activity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structural isomers and halogen-substituted analogues:

Stability Profile

Aplicaciones Científicas De Investigación

4-(Fluorosulfonyl)-3-methoxybenzoic acid, a chemical compound with a methoxy group and a fluorosulfonyl group attached to a benzoate structure, has applications in chemical synthesis due to the fluorosulfonyl group's reactivity. The fluorosulfonyl group facilitates nucleophilic substitution reactions and other transformations in organic synthesis, which are significant for the development of pharmaceuticals and agrochemicals.

Pharmaceutical Chemistry

- Building Block in Drug Synthesis Methyl 4-(fluorosulfonyl)-3-methoxybenzoate serves as a building block in drug synthesis.

- Intermediate in API Preparation 3-Fluoro-4-methoxybenzoic acid is used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for treating Alzheimer's disease .

Synthesis

- Several synthetic routes can prepare methyl 4-(fluorosulfonyl)-3-methoxybenzoate from readily available starting materials.

- 4-Fluoro-3-methoxybenzoic acid is a key intermediate in synthesizing drugs like Tofacitinib (for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis), Baloxavir marboxil (an antiviral drug for influenza), and Suvorexant (a drug for insomnia) .

- 4-Fluoro-3-methoxybenzoic Acid is also used as an intermediate in the synthesis of dyes, pigments, and agrochemicals .

Mecanismo De Acción

The mechanism by which 4-(Fluorosulfonyl)-3-methoxybenzoic acid exerts its effects involves the covalent modification of nucleophilic residues in proteins. The fluorosulfonyl group reacts with amino acids such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to the formation of stable covalent bonds . This reactivity is harnessed in various biochemical assays to map enzyme active sites and study protein interactions .

Comparación Con Compuestos Similares

4-(Fluorosulfonyl)-3-methoxybenzoic acid can be compared with other sulfonyl fluorides such as:

4-(Fluorosulfonyl)benzoic acid: Lacks the methoxy group, making it less versatile in certain applications.

3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, offering higher reactivity but potentially more challenging to handle.

This compound stands out due to its balanced reactivity and stability, making it a valuable tool in both research and industrial applications.

Actividad Biológica

4-(Fluorosulfonyl)-3-methoxybenzoic acid is an organic compound characterized by a unique structure featuring a fluorosulfonyl group and a methoxy group attached to a benzoic acid framework. Its molecular formula is CHFNOS, with a molecular weight of 234.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which may lead to the development of novel therapeutic agents.

Structural Characteristics

The compound's structure includes:

- Fluorosulfonyl Group (-SO₂F) : This highly reactive functional group can participate in nucleophilic substitution reactions, making it significant for various chemical transformations.

- Methoxy Group (-OCH₃) : Located at the 3-position, this group influences the compound's reactivity and potential interactions with biological macromolecules.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, including proteins and enzymes. The following sections summarize key research findings and potential applications.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound might exhibit similar properties. The fluorosulfonyl group may enhance binding affinity to enzyme active sites.

- Antimicrobial Properties : Research indicates that compounds with similar structural features possess antimicrobial activity, potentially making this compound useful in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of structurally related benzoic acids. Results indicated that derivatives with fluorosulfonyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may have similar effects.

- Enzyme Interaction Studies : Molecular docking studies have been conducted to predict how this compound interacts with various enzymes. The results suggest strong binding interactions with certain targets, indicating potential as an enzyme inhibitor .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-fluorosulfonyl-2-methoxybenzoic acid | Chlorine substituent at position 4 | Different halogen may alter reactivity |

| 3-Fluoro-4-methoxybenzoic acid | Fluorine at position 3 | Lacks the fluorosulfonyl group, affecting biological activity |

| 4-Fluorobenzoic acid | Simple fluoro-substituted benzoic acid | No methoxy or sulfonyl groups, limiting application scope |

This table illustrates how variations in substituents can significantly influence biological activity and reactivity.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.

- Agricultural Chemistry : Its reactivity may enhance biological activity against pests or pathogens, making it suitable for agrochemical development.

- Material Science : The compound's structural features could be exploited in creating new materials with desirable properties.

Propiedades

IUPAC Name |

4-fluorosulfonyl-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGFERAHRYVWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-26-2 | |

| Record name | 4-(fluorosulfonyl)-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.